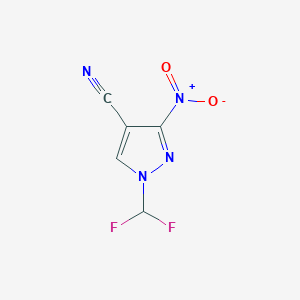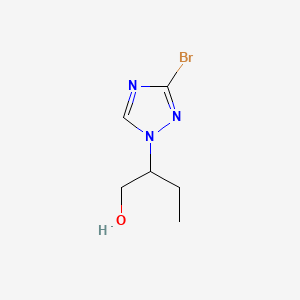![molecular formula C11H12ClN3O4 B11715508 (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid](/img/structure/B11715508.png)
(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido (6aS,10R)-2-Cloro-10-metil-6a,7,9,10-tetrahidro-6H-[1,4]oxazino[4,3-d]pirimido[5,4-b][1,4]oxazin-4-carboxílico es un compuesto orgánico complejo con una estructura única que incluye múltiples anillos fusionados y grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Ácido (6aS,10R)-2-Cloro-10-metil-6a,7,9,10-tetrahidro-6H-[1,4]oxazino[4,3-d]pirimido[5,4-b][1,4]oxazin-4-carboxílico generalmente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de la estructura central, seguida de la introducción de los grupos cloro y metilo. Las condiciones específicas de reacción, como la temperatura, los solventes y los catalizadores, son cruciales para la síntesis exitosa de este compuesto.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto requeriría la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto puede implicar el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El Ácido (6aS,10R)-2-Cloro-10-metil-6a,7,9,10-tetrahidro-6H-[1,4]oxazino[4,3-d]pirimido[5,4-b][1,4]oxazin-4-carboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que puede conducir a diferentes derivados.
Sustitución: El grupo cloro en el compuesto se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio. Las condiciones de reacción, como la temperatura, el solvente y el pH, juegan un papel importante en la determinación del resultado de estas reacciones.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que las reacciones de sustitución pueden producir una variedad de derivados funcionalizados.
Aplicaciones Científicas De Investigación
El Ácido (6aS,10R)-2-Cloro-10-metil-6a,7,9,10-tetrahidro-6H-[1,4]oxazino[4,3-d]pirimido[5,4-b][1,4]oxazin-4-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: El compuesto puede estudiarse por su potencial actividad biológica, incluidas las propiedades antimicrobianas o anticancerígenas.
Medicina: La investigación puede explorar su uso como intermedio farmacéutico o como compuesto líder para el desarrollo de fármacos.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción del Ácido (6aS,10R)-2-Cloro-10-metil-6a,7,9,10-tetrahidro-6H-[1,4]oxazino[4,3-d]pirimido[5,4-b][1,4]oxazin-4-carboxílico implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que juegan un papel en la actividad biológica del compuesto. Las vías involucradas en su mecanismo de acción pueden variar según la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
(2Z)-2-(1-etil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)-5-[4-(2-furoiloxi)fenil]-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidin-6-carboxilato de metilo: Este compuesto comparte una estructura central similar, pero tiene diferentes grupos funcionales y sustituyentes.
2-Fluorodescloroquetamina: Un análogo de la ketamina con un grupo flúor que reemplaza al grupo cloro.
Singularidad
Lo que distingue al Ácido (6aS,10R)-2-Cloro-10-metil-6a,7,9,10-tetrahidro-6H-[1,4]oxazino[4,3-d]pirimido[5,4-b][1,4]oxazin-4-carboxílico es su combinación única de anillos fusionados y grupos funcionales, que confieren propiedades químicas y biológicas específicas.
Propiedades
Fórmula molecular |
C11H12ClN3O4 |
|---|---|
Peso molecular |
285.68 g/mol |
Nombre IUPAC |
(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylic acid |
InChI |
InChI=1S/C11H12ClN3O4/c1-5-2-18-3-6-4-19-8-7(10(16)17)13-11(12)14-9(8)15(5)6/h5-6H,2-4H2,1H3,(H,16,17)/t5-,6+/m1/s1 |
Clave InChI |
OWXFEDMNXOBBOW-RITPCOANSA-N |
SMILES isomérico |
C[C@@H]1COC[C@@H]2N1C3=NC(=NC(=C3OC2)C(=O)O)Cl |
SMILES canónico |
CC1COCC2N1C3=NC(=NC(=C3OC2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


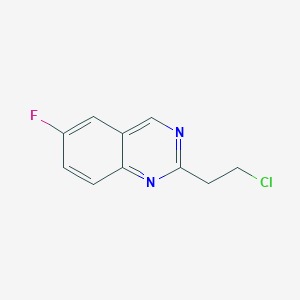
![1-[2-(benzylamino)-2-oxoethyl]-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715426.png)
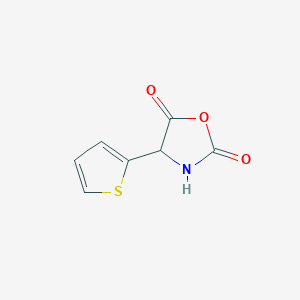
![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B11715439.png)
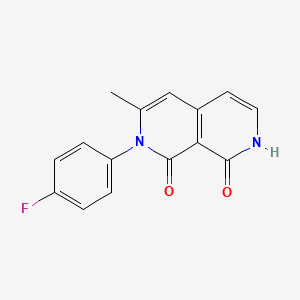
formamide](/img/structure/B11715455.png)


